molecular formula C9H10N4OS2 B8745103 6-Amino-2-[[(2-methyl-4-thiazolyl)methyl]thio]-4(3H)-pyrimidinone

6-Amino-2-[[(2-methyl-4-thiazolyl)methyl]thio]-4(3H)-pyrimidinone

Cat. No. B8745103
M. Wt: 254.3 g/mol
InChI Key: AVDFHFYRXCTPOW-UHFFFAOYSA-N
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Patent
US06958343B2

Procedure details

4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate (0,161 g) and sodium hydroxide (0.08 g) were stirred in dry DMF (4 ml) for 20 mins. 4-Chloromethyl, 2-methylthiazole hydrochloride hydrate (0.2 g) was added and the mixture stirred for 3 hr then poured onto water (150 ml) to give a solution. The subtitled product crystallised and was collected, washed with water and dried (0.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
2-methylthiazole hydrochloride hydrate
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]1[CH:8]=[C:7]([OH:9])[N:6]=[C:5]([SH:10])[N:4]=1.[OH-].[Na+].O.Cl.[CH3:15][C:16]1[S:17][CH:18]=[CH:19][N:20]=1.[CH3:21]N(C=O)C>>[NH2:2][C:3]1[N:4]=[C:5]([S:10][CH2:21][C:19]2[N:20]=[C:16]([CH3:15])[S:17][CH:18]=2)[NH:6][C:7](=[O:9])[CH:8]=1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NC1=NC(=NC(=C1)O)S
Name
Quantity
0.08 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
2-methylthiazole hydrochloride hydrate
Quantity
0.2 g
Type
reactant
Smiles
O.Cl.CC=1SC=CN1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then poured onto water (150 ml)
CUSTOM
Type
CUSTOM
Details
to give a solution
CUSTOM
Type
CUSTOM
Details
The subtitled product crystallised
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (0.2 g)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1=CC(NC(=N1)SCC=1N=C(SC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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